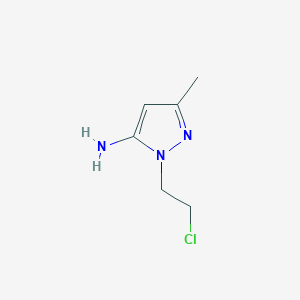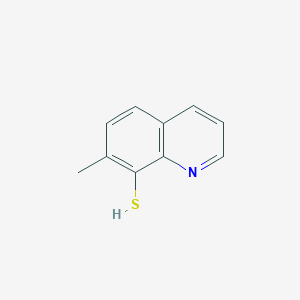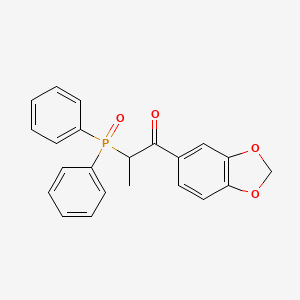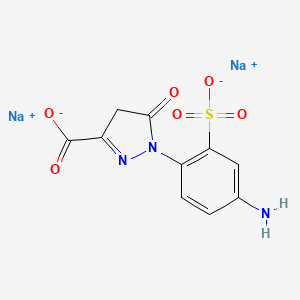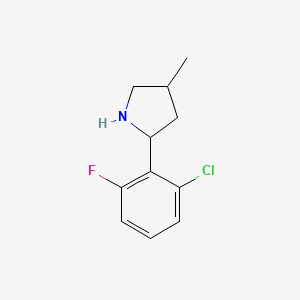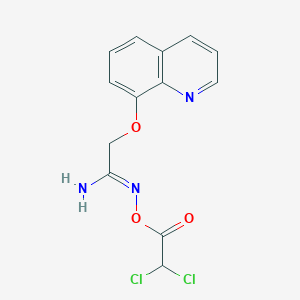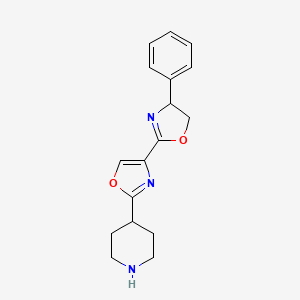
4-Phenyl-2'-(piperidin-4-yl)-4,5-dihydro-2,4'-bioxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2’-(piperidin-4-yl)-4,5-dihydro-2,4’-bioxazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure combining a phenyl group, a piperidine ring, and a bioxazole moiety, which contributes to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2’-(piperidin-4-yl)-4,5-dihydro-2,4’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted oxazoline with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality 4-Phenyl-2’-(piperidin-4-yl)-4,5-dihydro-2,4’-bioxazole.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-2’-(piperidin-4-yl)-4,5-dihydro-2,4’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include substituted oxazoles, reduced bioxazole derivatives, and functionalized phenyl-piperidine compounds.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 4-Phenyl-2’-(piperidin-4-yl)-4,5-dihydro-2,4’-bioxazole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
4-Phenyl-2-(piperidin-4-yl)thiazole: Shares a similar piperidine and phenyl structure but with a thiazole ring instead of a bioxazole.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a piperidine ring, used in anti-tubercular research.
Uniqueness: 4-Phenyl-2’-(piperidin-4-yl)-4,5-dihydro-2,4’-bioxazole stands out due to its bioxazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H19N3O2 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-2-piperidin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C17H19N3O2/c1-2-4-12(5-3-1)14-10-22-17(19-14)15-11-21-16(20-15)13-6-8-18-9-7-13/h1-5,11,13-14,18H,6-10H2 |
Clé InChI |
UDNGVYSNZDQDAD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC(=CO2)C3=NC(CO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


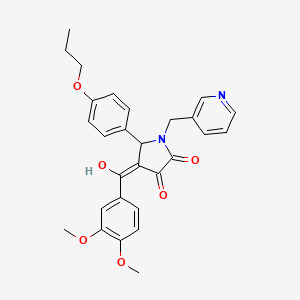


![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)

